molecular formula C12H12O3 B14673167 4-Oxopent-2-en-2-yl benzoate CAS No. 36909-85-0

4-Oxopent-2-en-2-yl benzoate

Cat. No.: B14673167
CAS No.: 36909-85-0
M. Wt: 204.22 g/mol
InChI Key: SHFIONQRGVEWRT-UHFFFAOYSA-N
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Description

4-Oxopent-2-en-2-yl benzoate (CAS 36909-85-0) is a high-purity chemical reagent with the molecular formula C12H12O3 and a molecular weight of 204.222 g/mol. This compound serves as a critical building block in organic synthesis, particularly in the silver-mediated synthesis of chromone-3-carboxylic acid derivatives from 4-hydroxy coumarins . Chromones are a privileged scaffold in medicinal chemistry, known for their wide spectrum of biological activities, including anti-inflammatory, antioxidant, antibacterial, and antitumor properties . The reaction proceeds via a silver-mediated Michael addition, followed by coumarin ring opening and intramolecular oxa-Michael addition to form the valuable chromone core . This makes this compound an invaluable intermediate for researchers in drug discovery and the development of novel pharmacologically active compounds. The product is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36909-85-0

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

4-oxopent-2-en-2-yl benzoate

InChI

InChI=1S/C12H12O3/c1-9(13)8-10(2)15-12(14)11-6-4-3-5-7-11/h3-8H,1-2H3

InChI Key

SHFIONQRGVEWRT-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C)OC(=O)C1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for 4 Oxopent 2 En 2 Yl Benzoate and Analogues

Direct Esterification and Transesterification Approaches to 4-Oxopent-2-en-2-yl Benzoate (B1203000)

The formation of the benzoate ester on the enol of pentane-2,4-dione is a direct method for synthesizing the target molecule. This can be achieved through classical acid-catalyzed esterification or through metal-catalyzed transesterification reactions, which often offer milder conditions and higher selectivity.

Brønsted Acid-Catalyzed Esterification Routes

Brønsted acid catalysis is a fundamental strategy for ester synthesis. In the context of 4-Oxopent-2-en-2-yl benzoate, this approach would involve the reaction of the enol tautomer of pentane-2,4-dione (acetylacetone) with benzoic acid. The presence of a Brønsted acid, such as p-toluenesulfonic acid or trifluoroacetic acid, is crucial for several reasons. nih.govmasterorganicchemistry.com Firstly, the acid catalyzes the keto-enol tautomerism of pentane-2,4-dione, increasing the concentration of the reactive enol form. masterorganicchemistry.com Secondly, it protonates the carbonyl oxygen of benzoic acid, rendering it more electrophilic and susceptible to nucleophilic attack by the enol's hydroxyl group.

The general mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack from the enol. A subsequent dehydration step, also facilitated by the acid catalyst, yields the final enol ester product. While effective, these reactions can sometimes require harsh conditions, such as high temperatures and the removal of water to drive the equilibrium toward the product. rsc.org The choice of Brønsted acid and reaction conditions is critical to avoid side reactions, such as the dehydration of the β-hydroxy ketone intermediate that can occur in related aldol (B89426) condensations. masterorganicchemistry.comjove.com

Metal-Catalyzed Transesterification Reactions for Enone Esters

Metal-catalyzed reactions provide a powerful and often milder alternative to direct esterification. Transesterification, in particular, is an efficient method for acyl transfer. Yttrium alkoxides, such as Y₅(O)(OiPr)₁₃, have been identified as highly effective catalysts for the acyl transfer from enol esters like isopropenyl acetate (B1210297) to primary and secondary alcohols. acs.orgorganic-chemistry.org These reactions can proceed at room temperature with low catalyst loadings (0.05–1 mol %), often yielding quantitative results. acs.orgorganic-chemistry.org This methodology could be adapted for the synthesis of this compound by reacting the enol of pentane-2,4-dione with a suitable acyl donor like isopropenyl benzoate in the presence of a yttrium catalyst.

Other metal catalysts have also been developed for the synthesis of enol esters. Cobalt complexes, generated in situ from Co(BF₄)₂ with a tridentate phosphine (B1218219) ligand, catalyze the regio- and stereoselective addition of carboxylic acids to alkynes, providing a direct route to enol esters under mild conditions. organic-chemistry.org This approach avoids the use of more toxic or expensive late transition metals. organic-chemistry.org Furthermore, boron Lewis acids like B(C₆F₅)₃ have been shown to catalyze the intermolecular carboacyloxylation of ynamides with carboxylates to produce stereodefined, fully substituted enol esters. nih.gov

Catalyst TypePrecursorsKey Features
Brønsted Acid Enol (from Pentane-2,4-dione) + Benzoic AcidCatalyzes keto-enol tautomerism; Activates carboxylic acid. masterorganicchemistry.com
Yttrium Alkoxide Enol + Acyl Donor (e.g., Isopropenyl benzoate)High efficiency at room temp; Low catalyst loading. acs.orgorganic-chemistry.org
Cobalt Complex Alkyne + Carboxylic AcidHigh regio- and stereoselectivity; Milder conditions. organic-chemistry.org
Boron Lewis Acid Ynamide + CarboxylateForms stereodefined, fully substituted enol esters. nih.gov

Enone Formation Strategies for the 4-Oxopent-2-en-2-yl Moiety

Constructing the core α,β-unsaturated ketone (enone) structure is a parallel strategy, where the enone is synthesized first and subsequently esterified. The 4-oxopent-2-en-2-yl moiety is effectively a dehydrated β-hydroxy ketone.

Condensation Reactions for β-Ene Ketones and Esters

Condensation reactions are a cornerstone of C-C bond formation and are widely used for synthesizing enones. researchgate.net The Aldol condensation is a classic example, where an enolate reacts with a carbonyl compound to form a β-hydroxy aldehyde or ketone. sigmaaldrich.com This intermediate can then be dehydrated, often under acidic or basic conditions, to yield the conjugated α,β-unsaturated product. sigmaaldrich.comlibretexts.org The formation of the 4-oxopent-2-en-2-yl skeleton can be envisioned through a self-condensation of acetone (B3395972) or a crossed-condensation between acetone and an acetaldehyde (B116499) equivalent, followed by dehydration.

Acid-catalyzed dehydration of the aldol adduct proceeds via an E1 elimination mechanism, involving the protonation of the hydroxyl group to form a good leaving group (water) and subsequent deprotonation at the α-carbon. jove.com Various catalysts and conditions have been developed to promote these reactions, including the use of solid acid catalysts in continuous-flow systems for the reaction of alkynes and aldehydes to produce α,β-unsaturated ketones. nih.gov

Rearrangement Reactions Involving Propargylic Precursors to Enones

The Meyer-Schuster rearrangement is a powerful acid-catalyzed isomerization of secondary and tertiary propargylic alcohols into α,β-unsaturated ketones. rsc.orgnih.gov This reaction provides a direct route to the enone core. A suitable propargylic alcohol precursor could be rearranged to form the 4-oxopent-2-en-2-yl ketone structure. The reaction is typically promoted by strong acids, but milder and more selective catalysts have been developed.

Modern variations of this rearrangement employ transition metal catalysts. For instance, gold complexes such as PPh₃AuNTf₂ can catalyze the Meyer-Schuster rearrangement at room temperature in excellent yields. nih.gov Rhenium-oxo complexes have also been shown to be effective catalysts for this transformation. researchgate.net In some cases, the rearrangement can be part of a tandem reaction sequence, where the in situ generated enone undergoes a subsequent reaction like a Diels-Alder cycloaddition. researchgate.net These methods offer high selectivity, often favoring the E-alkene isomer. nih.gov

Rearrangement CatalystPrecursor TypeConditionsOutcome
Brønsted Acid (e.g., H₃PO₂)Propargylic AlcoholHigh Temperature (90-110 °C)α,β-Unsaturated Ketone. rsc.org
Gold Complex (PPh₃AuNTf₂)Propargylic AlcoholRoom TemperatureHigh yields of E-enones. nih.gov
Rhenium-oxo Complex Propargylic AlcoholMild ConditionsCan be used in tandem reactions. researchgate.net

Organocatalytic Approaches for β-Substituted Enones

Organocatalysis has emerged as a significant tool for asymmetric synthesis, including the formation of substituted enones. These methods avoid the use of metals and often provide high levels of stereocontrol. One approach involves the conjugate addition of nucleophiles to vinylogous esters and amides, facilitated by an organocatalyst, to generate β-substituted enones. acs.org For example, a brominated biphenol organocatalyst (TBBol) can facilitate the addition of organoboronates to vinylogous substrates. acs.org

Another powerful organocatalytic strategy is the Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds. mdpi.com While this is often used to modify existing enones, it can also be part of a tandem sequence to build complexity. For instance, the one-pot conjugate addition of an organocuprate reagent followed by an oxidation step can directly lead to β-substituted enones in high yields. organic-chemistry.orgnih.gov These methods are versatile and tolerate a wide range of functional groups, making them valuable for the synthesis of complex substituted enones. acs.orgorganic-chemistry.org

Preparation of Related O-Acyl Haloketone Intermediates

The preparation of O-acyl haloketone intermediates is a critical step in the synthesis of various functionalized organic molecules. These intermediates, which contain both an ester and a halogenated ketone moiety, can be synthesized from enol benzoates through the addition of a halogenating agent. The reactivity of the double bond in the enol benzoate allows for the introduction of a halogen, leading to the formation of a haloketone.

A general approach to the synthesis of α-haloketones involves the reaction of a ketone or its enol/enolate form with a halogen source such as elemental bromine (Br₂), chlorine (Cl₂), or iodine (I₂). This reaction can be catalyzed by either acid or base. In an acidic medium, the ketone tautomerizes to its enol form, which then acts as a nucleophile and attacks the halogen. Under basic conditions, an enolate is formed, which is a more potent nucleophile and readily reacts with the halogen.

For the preparation of an O-acyl haloketone intermediate from an enol benzoate like this compound, a direct addition of a halogen across the double bond can be envisioned. This would typically involve an electrophilic addition mechanism.

ReactantReagentProductNotes
Enol Benzoate of a β-DiketoneX₂ (e.g., Br₂, Cl₂)O-Acyl α-HaloketoneThe reaction proceeds via electrophilic addition to the enol double bond.
KetoneX₂, Acid Catalystα-HaloketoneHalogenation occurs at the α-position through an enol intermediate. chemistrysteps.comwikipedia.org
KetoneX₂, Base Catalystα-HaloketoneHalogenation occurs via an enolate intermediate; polyhalogenation can be an issue. chemistrysteps.comwikipedia.org

This table presents generalized synthetic approaches for forming haloketone structures.

Detailed research into the halogenation of enol esters has shown that the stereochemical outcome can be influenced by the reaction conditions and the structure of the substrate.

Regioselective and Stereoselective Synthesis of this compound and its Derivatives

The synthesis of this compound from the unsymmetrical β-diketone, pentane-2,4-dione (acetylacetone), requires control over the site of O-acylation. The regioselectivity of this reaction is dictated by the electronic properties of the two carbonyl groups. In the case of unsymmetrical β-diketones, acylation generally occurs at the oxygen atom of the carbonyl group that is adjacent to the more electron-donating (or less electron-withdrawing) group.

For pentane-2,4-dione, both carbonyl groups are flanked by methyl groups, making it a symmetrical diketone. However, upon enolization, the resulting enol is unsymmetrical. The reaction with an acylating agent, such as benzoyl chloride, in the presence of a base like pyridine, proceeds via an enolate intermediate. The acylation can occur at either of the enolate oxygens.

Studies on the benzoylation of a related unsymmetrical β-diketone, benzoylacetone, have shown that the reaction occurs at the oxygen of the acetyl group. rsc.org This suggests that the benzoyl group, being more electron-withdrawing than the methyl group, directs the acylation to the other carbonyl. Applying this principle to pentane-2,4-dione, where both sides are electronically similar, suggests that the reaction may yield a mixture of products, although in practice, the enol benzoate this compound is readily formed.

The stereoselectivity of the synthesis of enol benzoates, specifically the formation of (E)- or (Z)-isomers, is also an important consideration. For benzoylacetone, both (E)- and (Z)-enol benzoates are formed. rsc.org The specific stereochemical outcome for this compound would depend on the reaction conditions, including the choice of base and solvent, which can influence the geometry of the enolate intermediate.

Starting MaterialAcylating AgentBaseProductKey Findings
Pentane-2,4-dioneBenzoyl ChloridePyridineThis compoundO-acylation of the enolate.
BenzoylacetoneBenzoyl ChloridePyridine(E)- and (Z)-enol benzoatesAcylation occurs at the acetyl oxygen. rsc.org
Substituted DibenzoylmethanesBenzoyl ChloridePyridineEnol BenzoatesAcylation at the carbonyl oxygen adjacent to the more electron-withdrawing aryl group. rsc.org

This table summarizes findings on the regioselective acylation of β-diketones.

Further research into the stereoselective synthesis of related enol esters has explored various catalytic systems to control the geometry of the double bond.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Enone Esters

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 4-Oxopent-2-en-2-yl benzoate (B1203000). By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of atoms.

¹H NMR Spectroscopy for Proton Environment Analysis

¹H (Proton) NMR spectroscopy would be the primary technique to identify the different types of protons and their immediate electronic environment within the 4-Oxopent-2-en-2-yl benzoate molecule. The expected spectrum would show distinct signals for the protons on the benzoate ring, the vinyl proton of the enone moiety, and the two methyl groups. The chemical shift (δ) of each signal would indicate the degree of shielding, while the integration of the signal would correspond to the number of protons it represents. Furthermore, spin-spin coupling patterns (splitting) would reveal the number of neighboring protons, helping to establish the connectivity between different parts of the molecule.

¹³C NMR Spectroscopy for Carbon Skeleton Determination

¹³C NMR spectroscopy provides crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would help in identifying the type of carbon atom (e.g., carbonyl, aromatic, vinylic, aliphatic). For instance, the carbonyl carbons of the ester and ketone groups would appear at the downfield end of the spectrum (typically 160-220 ppm), while the sp²-hybridized carbons of the aromatic ring and the double bond would resonate at intermediate chemical shifts, and the sp³-hybridized methyl carbons would be found in the upfield region.

Advanced 2D NMR Techniques for Connectivity and Conformation

To unambiguously assign the ¹H and ¹³C NMR signals and to determine the precise connectivity and spatial relationships between atoms, a suite of two-dimensional (2D) NMR experiments would be employed. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) experiments would reveal longer-range couplings between protons and carbons (typically over two to three bonds), which is essential for connecting the benzoate and the 4-oxopent-2-en-2-yl fragments. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) could provide information about the through-space proximity of protons, aiding in the determination of the molecule's preferred conformation.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be utilized to determine the exact molecular mass of this compound with a high degree of accuracy (typically to four or five decimal places). This precise mass measurement allows for the unambiguous determination of the molecular formula of the compound, distinguishing it from other compounds with the same nominal mass. This is a critical step in confirming the identity of a newly synthesized or isolated compound.

Infrared (IR) Spectroscopy for Functional Group Identification and Molecular Interactions

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is predicted to exhibit a series of characteristic absorption bands that confirm the presence of its key structural motifs: the benzoate ester, the enol ester functionality, and the conjugated α,β-unsaturated ketone system.

The primary diagnostic bands for this compound can be assigned based on established group frequencies from analogous structures. A detailed breakdown of these expected absorptions is presented in Table 1.

Table 1: Predicted Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
Benzoate Ester C=O Stretching ~1720-1740 Strong
α,β-Unsaturated Ketone C=O Stretching ~1665-1685 Strong
Enol Ester C=C Stretching ~1640 Medium-Strong
Aromatic C=C Stretching ~1600, ~1450-1500 Medium-Weak
Vinyl C-H Stretching ~3040-3117 Medium-Weak
Aromatic C-H Stretching ~3000-3100 Medium-Weak
Alkyl C-H Stretching ~2850-2960 Medium

The benzoate ester carbonyl (C=O) stretching vibration is anticipated to appear as a strong band in the region of 1720-1740 cm⁻¹. For comparison, the C=O stretch in vinyl benzoate is observed around 1754 cm⁻¹, while in other benzoate esters, it is typically found between 1310–1250 cm⁻¹. optica.orgudel.edu The conjugation of the second carbonyl group with the carbon-carbon double bond in the pentenone moiety is expected to lower its stretching frequency to approximately 1665-1685 cm⁻¹, a characteristic feature of α,β-unsaturated ketones. vscht.czlibretexts.orgjove.compg.edu.pl

The carbon-carbon double bond (C=C) of the enol ester system is predicted to exhibit a strong, sharp band around 1640 cm⁻¹. optica.org This is a useful diagnostic peak for the vinyl ester group. optica.org The aromatic C=C stretching vibrations from the benzoate ring will likely produce weaker bands around 1600 cm⁻¹ and in the 1450-1500 cm⁻¹ region. vscht.czlibretexts.orglibretexts.org

The C-H stretching vibrations also provide valuable structural information. The vinyl =C-H stretch is expected to appear as weaker bands between 3040 and 3117 cm⁻¹, while the aromatic C-H stretches are found in a similar region of 3000-3100 cm⁻¹. optica.orgvscht.czlibretexts.org These are at a slightly higher frequency than the alkyl C-H stretches of the methyl groups, which are anticipated in the 2850-2960 cm⁻¹ range. libretexts.org

The C-O stretching region of the spectrum is expected to be complex, with strong absorptions characteristic of both the benzoate and vinyl ester linkages. A very strong band around 1142 cm⁻¹ can be attributed to the C-O stretch of the vinyl ester, while the benzoate C-O stretch will likely appear between 1250 and 1310 cm⁻¹. optica.orgudel.edu

Molecular interactions, such as intermolecular or intramolecular hydrogen bonding, are not expected to be a dominant feature for this compound in its pure form, as it lacks traditional hydrogen bond donors like hydroxyl or amine groups. However, in the presence of protic solvents, shifts in the carbonyl absorption bands may be observed due to interactions with the solvent molecules.

UV-Vis Spectroscopy for Electronic Transitions and Mechanistic Insights

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the conjugated π-electron systems present in the molecule. These include the benzoate group and the α,β-unsaturated ketone moiety.

The principal electronic transitions observed in such systems are π → π* and n → π* transitions. The π → π* transitions are typically of high intensity (large molar absorptivity, ε) and correspond to the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions are of lower intensity and involve the excitation of a non-bonding electron (from an oxygen atom) to a π* antibonding orbital.

The UV-Vis spectrum of this compound is predicted to show at least two significant absorption bands, as detailed in Table 2.

Table 2: Predicted UV-Vis Absorption Maxima (λmax) for this compound

Chromophore Electronic Transition Predicted λmax (nm) Relative Intensity (ε)
α,β-Unsaturated Ketone π → π* (K-band) ~220-250 High
α,β-Unsaturated Ketone n → π* (R-band) ~310-330 Low

The α,β-unsaturated ketone is a classic chromophore. It is expected to exhibit a strong π → π* transition (K-band) in the range of 220-250 nm. youtube.com The exact position of this band can be influenced by the substitution pattern of the conjugated system. Additionally, a weaker n → π* transition (R-band) is anticipated at a longer wavelength, typically between 310-330 nm. youtube.com The presence of conjugation shifts these absorptions to longer wavelengths (a bathochromic or red shift) compared to non-conjugated ketones. jove.comresearchgate.net

The benzoate group also possesses a conjugated π system and will contribute to the UV-Vis spectrum. Simple benzoate esters typically show a strong absorption band around 230 nm and a weaker, structured band around 270 nm. researchgate.netwisdomlib.org These absorptions are due to π → π* transitions within the benzene (B151609) ring and the carbonyl group.

Mechanistic insights can be gained by observing shifts in the λmax under different conditions. For example, increasing the polarity of the solvent often causes a blue shift (hypsochromic shift) in the n → π* transition and a red shift (bathochromic shift) in the π → π* transition. youtube.com Studying the UV-Vis spectrum during a reaction can provide information about the formation or disappearance of conjugated intermediates, offering valuable insights into the reaction mechanism.

Reactivity and Reaction Mechanisms of 4 Oxopent 2 En 2 Yl Benzoate and Analogues

Nucleophilic Addition Reactions to the α,β-Unsaturated Carbonyl System

The conjugated system in 4-oxopent-2-en-2-yl benzoate (B1203000) and similar enones presents two primary sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition). The latter is often favored due to the formation of a resonance-stabilized enolate intermediate. libretexts.org

Hetero-Michael Additions and Conjugate Alkynylation

The susceptibility of the enone system to conjugate addition extends to a variety of heteroatomic nucleophiles in what is known as the hetero-Michael addition. Alcohols, amines, and thiols can add to the β-position of α,β-unsaturated systems, a reaction of fundamental importance in the synthesis of a wide array of functionalized molecules. rsc.org

In addition to hetero-Michael additions, the conjugate alkynylation of enones represents a powerful method for the formation of carbon-carbon bonds. Rhodium-catalyzed asymmetric conjugate alkynylation has been developed for α,β-unsaturated ketones, yielding β-alkynylketones with high enantioselectivity. acs.orgacs.org The use of alkynylsilanols as alkyne equivalents has proven effective in these transformations. acs.org The choice of chiral ligands, such as (R)-DTBM-segphos, is crucial in achieving high levels of stereocontrol. acs.org

Table 1: Examples of Rhodium-Catalyzed Asymmetric Conjugate Alkynylation of Enones
Enone SubstrateAlkynylating AgentCatalyst/LigandYield (%)Enantiomeric Excess (% ee)Reference
Cyclic Enones (e.g., 2-cyclohexenone)(Triisopropylsilyl)ethynylsilanols[RhCl(C₂H₄)₂]₂ / (R,R)-Bn-bod*77-9178-91 acs.org
Acyclic Enones(Triisopropylsilyl)acetyleneBulky bisphosphine-rhodium complexHighHigh acs.org
β,γ-Unsaturated α-KetoestersDiphenyl[(triisopropylsilyl)ethynyl]methanolRh(I)/(R)-DM-binap complex-- acs.org

Electrophilic 1,4-Addition Reactions with Carbon Dioxide and Aldehydes

While nucleophilic 1,4-additions to enones are common, electrophilic additions are considerably rarer due to electrostatic repulsion between the electrophile and the enone. acs.org However, recent advancements have demonstrated that an umpolung (polarity reversal) approach can be achieved under photocatalytic conditions. acs.orgacs.org This strategy allows for the electrophilic 1,4-addition of carbon dioxide and aldehydes to enones. acs.orgorganic-chemistry.org

The reaction typically employs an iridium photocatalyst and a benzimidazoline reductant under blue-light irradiation. acs.orgorganic-chemistry.org This system facilitates the two-electron reduction of the enone to generate a homoenolate anion in situ. organic-chemistry.org This nucleophilic β-carbon can then react with electrophiles like CO₂ to produce γ-keto carboxylic acids or with aldehydes to form γ-keto alcohols (homoaldols). acs.orgorganic-chemistry.org Deuterium labeling studies have confirmed the involvement of these homoenolate intermediates. acs.orgorganic-chemistry.org This method exhibits broad substrate scope and functional group tolerance. organic-chemistry.org

Catalysis Mediated by Benzoate Moieties or Related Enone Structures

The benzoate group and the enone framework can play active roles in catalysis, influencing reaction outcomes through various mechanisms, including photosensitization and ligand-metal interactions.

Photosensitization and Auxiliary Roles in C(sp³)–H Functionalization

Benzoyl groups have been identified as highly effective photosensitizers. nih.govresearchgate.netrsc.org In conjunction with reagents like SelectFluor, they can facilitate the direct fluorination of unactivated C(sp³)–H bonds under visible light. nih.govresearchgate.netrsc.org The versatility of the benzoyl group allows it to function either as a photosensitizing catalyst for simpler substrates or as a photosensitizing auxiliary for more complex molecules. nih.govresearchgate.netrsc.org

As an auxiliary, the benzoyl group can be readily installed and removed. nih.govrsc.org This approach has been shown to significantly reduce reaction induction periods, enhance kinetic reproducibility, and lead to higher yields in shorter reaction times, even on a multigram scale and under an air atmosphere. nih.govresearchgate.netrsc.org Mechanistic studies suggest an intimate assembly between the auxiliary and SelectFluor, either before or after photoexcitation. nih.gov This auxiliary-based approach also allows for proximal directing of regioselectivity, a level of control not always achievable with other methods. nih.gov Furthermore, the use of sodium benzoate as an organic co-catalyst has been demonstrated in photoredox-catalyzed reactions, where the resulting benzoate acyloxy radical can participate in hydrogen atom transfer (HAT) processes. nih.govacs.org

Influence of Benzoate Ligands in Metal-Catalyzed Transformations

Benzoate moieties can act as ligands in transition metal complexes, influencing the catalytic activity and selectivity of the metal center. researchgate.net For instance, benzoate groups can function as bridging ligands between adjacent metal atoms or as multidentate ligands, chelating a single metal center. researchgate.net The coordination mode of the benzoate can impact the steric and electronic environment of the metal, thereby tuning its reactivity. taylorandfrancis.com

In the context of enone structures, the α,β-unsaturated ketone moiety is significant in defining the geometry of coordination complexes. taylorandfrancis.com The ability of the enone to coordinate with metal ions can influence the electronic properties of the metal and control the molecular geometry and reactivity of the resulting metal-chalcone chelates. taylorandfrancis.com

Table 2: Influence of Benzoate and Enone Structures in Catalysis
Structural MoietyRole in CatalysisExample ReactionMechanismReference
Benzoyl GroupPhotosensitizing AuxiliaryDirect C(sp³)–H FluorinationEnergy transfer to SelectFluor nih.govresearchgate.netrsc.org
Benzoate LigandBridging or Chelating LigandVarious Metal-Catalyzed TransformationsModulation of metal center's steric and electronic properties researchgate.net
Enone StructureCoordination to Metal CenterFormation of Metal-Chalcone ChelatesInfluence on geometry and reactivity of the metal complex taylorandfrancis.com

Organocatalytic Activation and Mechanistic Pathways Involving Benzoates

Organocatalysis provides a metal-free approach to activating enones and related substrates. For instance, the enantioselective transfer hydrogenation of cyclic enones can be achieved using amine catalysts and a Hantzsch ester as the hydride source. princeton.edu This biomimetic approach relies on the formation of an iminium ion intermediate, which activates the enone towards reduction. princeton.edu

In pathways involving benzoates, cinchona alkaloids bearing a benzoyl group have been used in cooperative catalysis. For example, the combination of benzoylquinine as a Brønsted base and a Lewis acid like In(OTf)₃ has been shown to be effective in the synthesis of β-lactams. mdpi.com In such synergistic systems, the organocatalyst can activate one reactant (e.g., an acyl chloride to form a ketene-derived zwitterionic enolate), while the Lewis acid activates the other (e.g., an imine), leading to enhanced yields and high stereoselectivity. mdpi.com The degradation of benzoate itself can proceed through various metabolic pathways, such as the TOL plasmid-specified meta-cleavage pathway, which involves a series of enzymatic transformations. nih.gov

Hydrogenation and Reduction Pathways of the Enone Moiety

The enone functional group within 4-Oxopent-2-en-2-yl benzoate and similar α,β-unsaturated ketones is a versatile hub for chemical transformations, particularly hydrogenation and reduction reactions. The outcome of these reactions is highly dependent on the choice of reducing agent and reaction conditions, allowing for selective access to a variety of products.

One of the primary pathways involves the selective reduction of the carbonyl group (1,2-reduction) to yield an allylic alcohol. This can be achieved using hydride reagents such as sodium borohydride (B1222165), often in the presence of a Lewis acid like cerium(III) chloride (the Luche reaction), which enhances the selectivity for the carbonyl reduction over conjugate addition. stackexchange.com For a general enone, sodium borohydride can produce the allylic alcohol, with the selectivity potentially varying based on the specific substrate and conditions. stackexchange.com

Alternatively, complete reduction of the enone to a saturated alcohol can be accomplished through a two-step process. First, the carbon-carbon double bond is reduced to a ketone, which can be achieved via catalytic hydrogenation. stackexchange.com Following this, the resulting ketone is reduced to the saturated alcohol using a reagent like sodium borohydride. stackexchange.com Another approach for the initial enone to ketone reduction is the use of lithium triethylborohydride. stackexchange.com

For the asymmetric 1,2-reduction of enones, catalytic systems employing chiral ligands have been developed. For instance, chiral N,N'-dioxide–scandium(III) complexes have been shown to catalyze the enantioselective reduction of enones to chiral allylic alcohols using potassium borohydride. acs.org This method has demonstrated high yields and good to excellent enantioselectivities for a variety of α,β-unsaturated ketones. acs.org

The following table summarizes various reduction pathways for a generic enone substrate, which are applicable to this compound.

Reagent/Catalyst SystemProduct TypeKey Features
NaBH4, CeCl3 (Luche Reaction)Allylic Alcohol (1,2-Reduction)High selectivity for carbonyl reduction. stackexchange.com
1. Catalytic Hydrogenation; 2. NaBH4Saturated AlcoholComplete reduction of the enone moiety. stackexchange.com
Lithium triethylborohydride, then NaBH4Saturated AlcoholAlternative two-step complete reduction. stackexchange.com
KBH4, Chiral N,N'-dioxide–Sc(III) complexChiral Allylic AlcoholCatalytic asymmetric 1,2-reduction. acs.org

Cyclization and Rearrangement Reactions of this compound Precursors

The synthesis of enones like this compound can be achieved through various synthetic routes, including the rearrangement of precursor molecules such as propargylic esters.

Propargylic Ester Rearrangements to Enones

The Meyer-Schuster rearrangement is a well-established method for converting propargylic alcohols into α,β-unsaturated carbonyl compounds. researchgate.net This reaction typically proceeds under acidic conditions or with transition-metal catalysis and involves a formal 1,3-shift of the alcohol group. researchgate.net A key strategy in modern variations of this rearrangement is the activation of propargylic alcohols as esters. researchgate.net

Gold catalysts have proven to be particularly effective in promoting the Meyer-Schuster rearrangement of propargylic alcohols at room temperature, leading to the formation of enones in good to excellent yields. nih.gov The reaction can be catalyzed by species such as PPh3AuNTf2 in the presence of a co-catalyst like 4-methoxyphenylboronic acid or methanol. nih.gov While the direct rearrangement of propargylic esters to enones is a related transformation, the more common pathway involves the in-situ generation of a reactive intermediate from the propargylic alcohol. The transformation of enantiomerically enriched 4-acyloxy-2-butyn-1-ols can proceed through an Ag(I)-mediated rearrangement to an allenic intermediate, which then undergoes cyclization. researchgate.net

Stereochemical Control and Enantioselective Transformations

Achieving stereochemical control in reactions involving enones is a significant goal in modern organic synthesis. The development of enantioselective transformations allows for the production of chiral molecules with high optical purity, which is crucial for applications in pharmaceuticals and materials science.

Chiral Counteranion Effects in Asymmetric Catalysis

Asymmetric counteranion-directed catalysis (ACDC) is a powerful strategy for inducing enantioselectivity in reactions that proceed through a cationic intermediate. wikipedia.org In this approach, a chiral, enantiomerically pure anion forms an ion pair with the cationic intermediate, thereby directing the stereochemical outcome of the reaction. wikipedia.org This concept was first proposed in 2000 and has since become a valuable tool in asymmetric synthesis. wikipedia.org

In the context of enone chemistry, a chiral counteranion can be employed to control the facial selectivity of a nucleophilic attack on a protonated or Lewis acid-activated enone. The term ACDC was notably coined in the context of the organocatalytic iminium reduction in the presence of a chiral phosphate (B84403) anion. wikipedia.org While direct examples involving this compound are not prevalent in the literature, the principle can be extended to its reactions. For instance, the use of a chiral Brønsted acid could protonate the enone, generating a cationic intermediate that then pairs with the chiral counteranion of the acid, guiding the approach of a nucleophile.

The effectiveness of this strategy often depends on the solvent, with nonpolar solvents favoring tight ion pairing and enhancing the enantiomeric excess. wikipedia.org

Organocatalytic Enantioselective Conjugate Alkynylation Strategies

Organocatalysis has emerged as a powerful tool for the enantioselective functionalization of α,β-unsaturated systems. One such transformation is the conjugate alkynylation of enones and their derivatives, which introduces a synthetically versatile alkynyl group.

Research has demonstrated the successful organocatalytic asymmetric conjugate alkynylation of β-enaminones using potassium alkynyltrifluoroborates as the alkyne source. nih.govacs.org This reaction is catalyzed by a modified binaphthol catalyst, which, in conjunction with in situ generated organodifluoroboranes, leads to the formation of chiral β-alkynyl-β-amino carbonyl derivatives with good chemo-reactivity and enantio-induction. nih.govacs.org Mechanistic studies have highlighted the importance of molecular sieves in achieving high efficiency and stereocontrol in these reactions. nih.govacs.org

The general applicability of organocatalytic enantioselective conjugate additions to enones has been demonstrated with a variety of nucleophiles, catalyzed by cinchona alkaloid-derived thiourea (B124793) organocatalysts, affording high yields and enantioselectivities. nih.gov These methods provide an efficient route to versatile chiral building blocks.

The following table outlines key aspects of an organocatalytic enantioselective conjugate alkynylation of β-aminoenones, a reaction analogous to what could be applied to derivatives of this compound.

ComponentRoleExample
SubstrateElectrophileβ-enaminone
NucleophileAlkyne SourcePotassium alkynyltrifluoroborate nih.govacs.org
CatalystChiral OrganocatalystModified binaphthol nih.govacs.org
Key FindingMechanistic InsightMolecular sieves impact efficiency and stereocontrol. nih.govacs.org

Computational and Theoretical Studies of 4 Oxopent 2 En 2 Yl Benzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has emerged as a important tool in computational chemistry, providing a balance between accuracy and computational cost for the investigation of molecular systems. For 4-Oxopent-2-en-2-yl benzoate (B1203000), DFT calculations can elucidate its electronic structure and predict its reactivity. Functionals such as B3LYP are commonly employed for these types of calculations, often in conjunction with basis sets like 6-311++G(d,p), to achieve reliable results. nih.gov

Molecular Orbital Analysis and Electronic Properties

A key aspect of understanding a molecule's reactivity is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. wikipedia.orgchalcogen.ro A smaller gap generally suggests higher reactivity.

For 4-Oxopent-2-en-2-yl benzoate, the HOMO is expected to be localized primarily on the more electron-rich regions of the molecule, likely involving the benzoate ring and the oxygen atoms. Conversely, the LUMO is anticipated to be centered on the electron-deficient enone moiety, particularly the β-carbon of the double bond, which is susceptible to nucleophilic attack. youtube.com

Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Illustrative)

PropertyPredicted Value (Illustrative)Significance
HOMO Energy-6.5 eVIndicates electron-donating capability.
LUMO Energy-1.8 eVIndicates electron-accepting capability.
HOMO-LUMO Gap4.7 eVRelates to chemical reactivity and stability. wikipedia.org
Dipole Moment3.2 DQuantifies the overall polarity of the molecule.

Note: These values are illustrative and based on typical DFT calculations for similar organic molecules.

Transition State Modeling and Reaction Pathway Elucidation

DFT calculations are instrumental in modeling transition states and elucidating reaction pathways. acs.org For this compound, several reactions could be computationally investigated, including Michael additions to the enone system and reactions involving the benzoate group. By locating the transition state structures and calculating their energies, the activation barriers for different potential reactions can be determined, providing insights into the most favorable reaction pathways.

For instance, in a Michael addition reaction, DFT could be used to model the approach of a nucleophile to the β-carbon of the enone. The calculated energy profile would reveal the energy of the transition state and any intermediates, allowing for a detailed understanding of the reaction mechanism. nih.gov Similarly, the potential for rearrangements or cleavage of the benzoate ester could be explored.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule's electronic structure, molecular dynamics (MD) simulations offer a dynamic view of its conformational landscape and intermolecular interactions over time. acs.org For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can explore the different accessible conformations and their relative energies.

By simulating the molecule in a solvent, such as water or an organic solvent, it is possible to study how the solvent molecules arrange themselves around the solute and how this influences its conformation and reactivity. nih.gov These simulations can also provide insights into how multiple molecules of this compound might interact with each other in a condensed phase, revealing information about potential aggregation or self-assembly behavior. nih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their chemical reactivity. While a full QSRR study would require a dataset of related compounds, the principles can be applied to understand the reactivity of this compound.

By calculating various molecular descriptors for this compound and a series of structurally similar enones, it would be possible to build a model that correlates these descriptors with a known measure of reactivity, such as reaction rate constants. mdpi.com Descriptors can include electronic properties (e.g., HOMO/LUMO energies, atomic charges), steric parameters, and topological indices. Such a model could then be used to predict the reactivity of other, similar compounds.

Spectroscopic Data Prediction and Validation

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation. nih.gov

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of DFT. nih.gov By calculating the magnetic shielding tensors of the nuclei in this compound, it is possible to predict the ¹H and ¹³C NMR spectra. nih.gov These predicted spectra can aid in the assignment of experimental signals and provide confidence in the determined structure. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. mdpi.com

Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts (Illustrative) for this compound

ProtonPredicted δ (ppm)Experimental δ (ppm)
Aromatic (ortho)8.18.0
Aromatic (para)7.67.5
Aromatic (meta)7.57.4
Vinylic6.36.2
Methyl2.12.0

Note: These are representative values and would need to be calculated specifically for the molecule and compared with its actual experimental spectrum.

Infrared (IR) Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in its IR spectrum. mdpi.com By calculating the harmonic frequencies and scaling them appropriately, a theoretical IR spectrum can be generated. This can be invaluable for identifying the characteristic vibrational modes of the functional groups present in this compound, such as the C=O stretches of the ketone and the ester, and the C=C stretch of the enone.

The comparison of predicted and experimental spectroscopic data serves as a critical validation of the computational model. A good agreement between the two provides confidence in the accuracy of the calculated geometric and electronic properties of the molecule. researchgate.net

Advanced Applications in Organic Synthesis and Materials Science

Role as Synthetic Intermediates in Complex Molecule Construction

The dual functionality of 4-Oxopent-2-en-2-yl benzoate (B1203000) provides multiple reaction sites, making it a valuable precursor for the synthesis of intricate molecular structures.

Precursors to Biologically Active Compounds

The enone motif is a common feature in a wide array of biologically active natural products and synthetic compounds. researchgate.net These compounds often exhibit important medicinal properties, including anticancer, anti-inflammatory, and antimicrobial activities. The reactivity of the enone functionality in 4-Oxopent-2-en-2-yl benzoate, particularly its susceptibility to conjugate addition reactions, allows for the introduction of various substituents, forming the backbone of more complex bioactive molecules. organic-chemistry.org For instance, the Michael addition of nucleophiles to the β-position of the enone can be a key step in the synthesis of pharmacologically relevant scaffolds.

The versatility of enones as synthetic intermediates is well-established. They can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to the construction of complex organic molecules. organic-chemistry.org The presence of the benzoate group can also influence the reactivity of the enone system and can be a site for further chemical modification.

Intermediates in Vitamin Analog Synthesis

The synthesis of vitamin analogs, particularly those of vitamin D, often relies on the strategic use of enone-containing building blocks. pnas.org These analogs are crucial for studying the biological functions of vitamins and for developing new therapeutic agents. The enone moiety can be involved in key carbon-carbon bond-forming reactions, such as Wittig-Horner reactions, to construct the characteristic triene system of vitamin D. nih.govnih.gov

The specific structure of this compound, with its defined stereochemistry and functional groups, could be strategically employed in the convergent synthesis of modified vitamin D side chains or A-ring precursors. acs.orgresearchgate.net The benzoate ester could serve as a protecting group or be transformed into other functional groups as needed during the synthetic sequence.

Development of Novel Catalytic Systems Utilizing Benzoate Functionality

The benzoate portion of this compound can play an active role in catalysis. Benzoate esters have been utilized in various catalytic systems, for example, in esterification reactions catalyzed by solid acids. mdpi.comdntb.gov.ua The development of catalysts for the synthesis of aromatic esters is an area of ongoing research, with a focus on environmentally friendly and efficient methods.

Furthermore, the benzoate group can act as a directing group in transition metal-catalyzed reactions, facilitating the functionalization of specific C-H bonds within the molecule. This approach allows for highly selective transformations that would be difficult to achieve otherwise. The electronic properties of the benzoate ester can also be tuned to modulate the activity of a catalytic center.

Catalytic ApplicationRole of Benzoate MoietyPotential Advantage
Homogeneous CatalysisLigand for metal centersModulates catalyst solubility and reactivity
Heterogeneous CatalysisAnchor to a solid supportFacilitates catalyst recovery and reuse
Asymmetric CatalysisChiral auxiliaryInduces stereoselectivity in reactions

Advanced Functional Materials Incorporating Enone Ester Components

The presence of a polymerizable enone moiety makes this compound a promising monomer for the synthesis of advanced functional materials. Enone esters can undergo polymerization through various mechanisms, including free-radical and metathesis polymerizations, to yield polymers with tailored properties. researchgate.netnih.gov

Polymers incorporating the this compound unit could exhibit interesting thermal, mechanical, and optical properties. The benzoate group can enhance the thermal stability and rigidity of the polymer backbone. Furthermore, the ester functionality provides a site for post-polymerization modification, allowing for the introduction of other functional groups to create materials with specific applications, such as in coatings, adhesives, or biomedical devices. osti.govmdpi.com

Polymerization MethodMonomerResulting Polymer Properties
Free Radical PolymerizationThis compoundPotentially high glass transition temperature, tunable refractive index
Ring-Opening Metathesis Polymerization (ROMP)Cyclic derivatives of this compoundControlled molecular weight and architecture, degradability
Condensation PolymerizationAfter hydrolysis of the esterPolyesters with enone functionality in the backbone

Derivatization Strategies for Enhanced Synthetic Utility

The synthetic versatility of this compound can be significantly expanded through various derivatization strategies targeting both the enone and the benzoate functionalities. nih.gov

Reactions at the Enone Moiety:

Michael Addition: The conjugate addition of a wide range of nucleophiles (e.g., organocuprates, amines, thiols) to the β-carbon of the enone is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. organic-chemistry.org

1,2-Addition: The carbonyl group of the enone can undergo nucleophilic attack by organometallic reagents to form allylic alcohols.

Cycloaddition Reactions: The electron-deficient double bond of the enone can participate in Diels-Alder and other cycloaddition reactions to construct complex cyclic systems.

Dehydrogenation: Further oxidation can lead to the formation of dienones, which are also valuable synthetic intermediates. researchgate.net

Reactions at the Benzoate Moiety:

Hydrolysis: The benzoate ester can be hydrolyzed under acidic or basic conditions to reveal a hydroxyl group, which can then be used for further transformations.

Transesterification: The benzoate can be exchanged for other ester groups to modify the properties of the molecule. organic-chemistry.org

Reduction: The ester can be reduced to a primary alcohol.

Derivatization ReactionReagentProduct Type
Michael AdditionR₂CuLiβ-Substituted ketone
Grignard ReactionR'MgBrTertiary allylic alcohol
Diels-Alder ReactionDieneCyclohexene derivative
Ester HydrolysisNaOH, H₂O4-Hydroxy-3-penten-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.